Racemic DL-Mixture Exhibits 4.6-Fold Higher Lactonase Activity Than L-Isomer
N-Octanoyl-DL-homoserine lactone (racemic mixture, CAS 106983-30-6) demonstrates a 4.6-fold higher relative activity with the quorum-quenching lactonase (EC 3.1.1.81) compared to its pure L-stereoisomer (N-Octanoyl-L-homoserine lactone, CAS 147852-84-4) [1]. This indicates that the DL-form is a far more efficient substrate for this enzyme class, a critical factor in designing and interpreting quorum quenching experiments.
| Evidence Dimension | Enzymatic conversion rate (relative lactonase activity) |
|---|---|
| Target Compound Data | Relative activity: 457% |
| Comparator Or Baseline | N-Octanoyl-L-homoserine lactone (relative activity baseline implied as 100%) |
| Quantified Difference | 4.57-fold higher activity for the DL-form |
| Conditions | In vitro enzymatic assay with N-acyl-homoserine lactonase (EC 3.1.1.81) |
Why This Matters
This quantitative difference in enzymatic susceptibility directly impacts the design of quorum quenching studies, as substituting the L-isomer for the DL-mixture will result in a drastically underestimated degradation rate.
- [1] BRENDA Enzyme Database. (n.d.). Information on EC 3.1.1.81 - quorum-quenching N-acyl-homoserine lactonase. Retrieved April 2026. View Source
